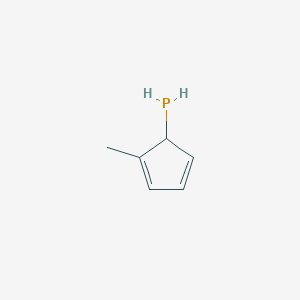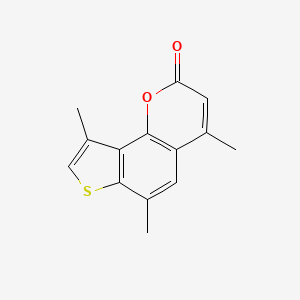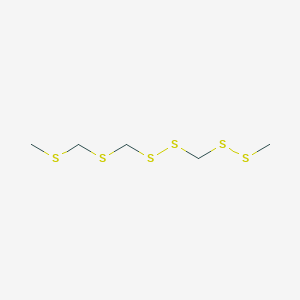
2,3,5,6,8,10-Hexathiaundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6,8,10-Hexathiaundecane is an organic compound characterized by the presence of six sulfur atoms within its molecular structure. This compound belongs to the class of organosulfur compounds, which are known for their diverse chemical properties and applications. The unique arrangement of sulfur atoms in this compound imparts distinct chemical reactivity and potential for various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8,10-Hexathiaundecane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method is the condensation of dithiols with suitable electrophiles, such as alkyl halides, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6,8,10-Hexathiaundecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding thiols or thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and molecular oxygen. The reactions are typically carried out at moderate temperatures in the presence of a solvent such as acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonate esters as electrophiles, with the reactions conducted in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioethers, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,5,6,8,10-Hexathiaundecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique sulfur-containing structure makes it a valuable tool in studying sulfur metabolism and enzyme interactions.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals, including lubricants, surfactants, and polymer additives.
Mecanismo De Acción
The mechanism by which 2,3,5,6,8,10-Hexathiaundecane exerts its effects is primarily through its ability to interact with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, proteins, and other biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, alter cellular signaling pathways, and affect the stability of biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrathiaheptane: A related compound with four sulfur atoms, known for its use in similar chemical and industrial applications.
2,3,5,6,8,10-Hexathiadecane: Another sulfur-rich compound with a longer carbon chain, offering different physical and chemical properties.
Uniqueness
2,3,5,6,8,10-Hexathiaundecane stands out due to its specific arrangement of sulfur atoms, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over sulfur chemistry, such as in the synthesis of complex organosulfur compounds and in catalytic processes.
Propiedades
Número CAS |
423765-80-4 |
|---|---|
Fórmula molecular |
C5H12S6 |
Peso molecular |
264.6 g/mol |
Nombre IUPAC |
[(methyldisulfanyl)methyldisulfanyl]methylsulfanyl-methylsulfanylmethane |
InChI |
InChI=1S/C5H12S6/c1-6-3-8-4-10-11-5-9-7-2/h3-5H2,1-2H3 |
Clave InChI |
FYYGDECIEDGXHY-UHFFFAOYSA-N |
SMILES canónico |
CSCSCSSCSSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


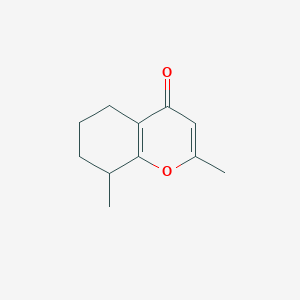
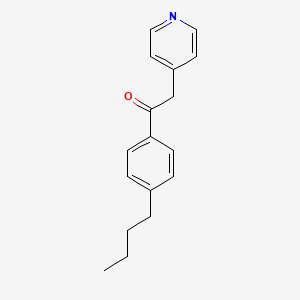
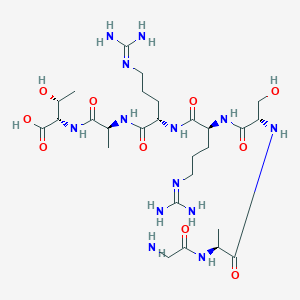
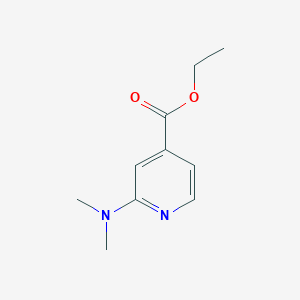
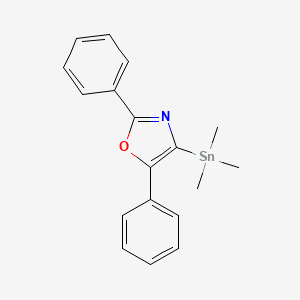
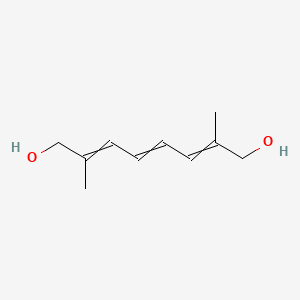
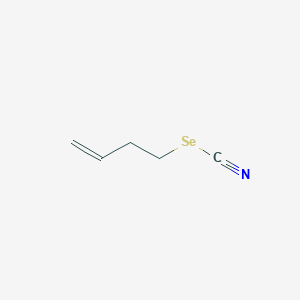
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
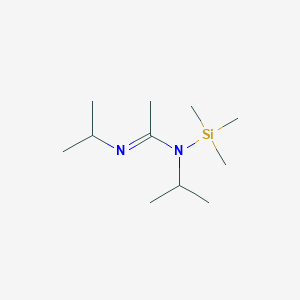
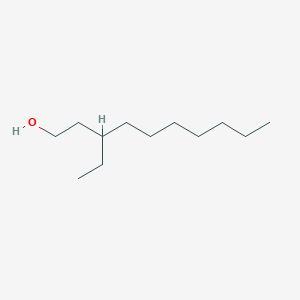
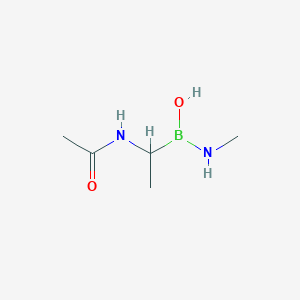
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
